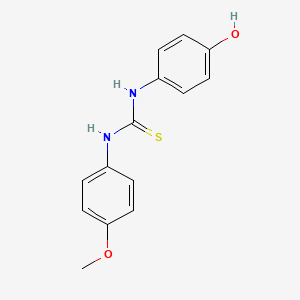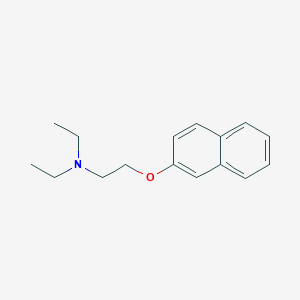![molecular formula C15H9ClN2O2 B5702122 1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] is a chemical compound that has attracted significant attention in the field of scientific research. It is also known as 2-(2-Chlorophenyl)hydrazono-1H-indene-1,3(2H)-dione, and its molecular formula is C16H10ClN3O2. This compound has been synthesized using various methods and has been extensively studied for its potential applications in the field of medicine and biology.
Mecanismo De Acción
The mechanism of action of 1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] is not fully understood. However, it has been reported to exhibit its biological activities through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to scavenge free radicals and protect cells from oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are several future directions for the research on 1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of its molecular targets and the elucidation of its mechanism of action. In addition, further studies could be conducted to explore its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Finally, future research could focus on the development of more water-soluble derivatives of this compound to improve its bioavailability and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of 1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-chlorobenzaldehyde with indane-1,3-dione in the presence of hydrazine hydrate. The reaction takes place under reflux conditions in ethanol and yields the desired product in good yields. Other methods involve the reaction of 2-chlorobenzaldehyde with indane-1,3-dione in the presence of different catalysts such as piperidine, pyridine, or triethylamine.
Aplicaciones Científicas De Investigación
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] has been extensively studied for its potential applications in the field of medicine and biology. It has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)hydrazinylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-7-3-4-8-12(11)17-18-13-14(19)9-5-1-2-6-10(9)15(13)20/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJOYDJTXCDYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC=CC=C3Cl)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)
![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5702102.png)
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
